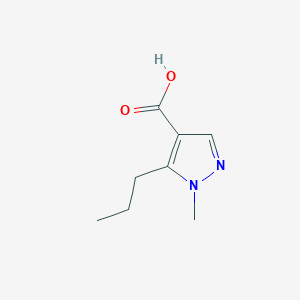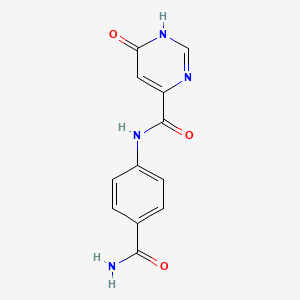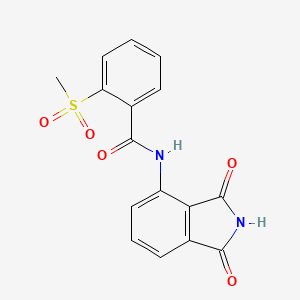
1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid is a member of the class of pyrazoles. It is a monocarboxylic acid and is functionally related to N-methylpyrazole . The compound has a molecular weight of 168.19 .
Molecular Structure Analysis
The molecular formula of 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid is C8H12N2O2 . The InChI code for this compound is 1S/C8H12N2O2/c1-3-4-7-6 (8 (11)12)5-9-10 (7)2/h5H,3-4H2,1-2H3, (H,11,12) .Physical And Chemical Properties Analysis
1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- 1-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid has been utilized in the synthesis of novel coordination complexes. For example, Radi et al. (2015) synthesized pyrazole-dicarboxylate acid derivatives, showing their potential in forming mononuclear chelate complexes with Cu(II)/Co(II)/Zn(II) ions (Radi et al., 2015).
- This compound has also been involved in the formation of different crystalline structures and has been characterized by various spectroscopic methods, as demonstrated by Viveka et al. (2016) in their research on pyrazole-4-carboxylic acid derivatives (Viveka et al., 2016).
Chemical Synthesis and Modification
- Heng (2004) focused on the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid, highlighting its potential in organic synthesis and chemical modifications (Heng, 2004).
- Khan et al. (2005) reported the exclusive bromination of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid and its conversion into various derivatives, showcasing its versatility in chemical reactions (Khan et al., 2005).
Molecular Interaction and Properties
- Studies on pyrazole derivatives, such as those by Yıldırım et al. (2005), have examined their molecular interactions and functionalization, providing insights into their chemical behavior (Yıldırım et al., 2005).
- Cheng et al. (2017) explored the structural diversity of d10 metal coordination polymers constructed from pyrazole-4-carboxylic acid derivatives, indicating their applications in material science and coordination chemistry (Cheng et al., 2017).
Crystallographic and Solid-State Studies
- Research by Infantes et al. (2013) on the structure and dynamic properties of pyrazole-4-carboxylic acids in the solid state contributes to understanding their crystalline and polymorphic behavior (Infantes et al., 2013).
- Kumarasinghe et al. (2009) examined the crystallography of pyrazol-3-yl derivatives, providing valuable data for understanding their structural aspects (Kumarasinghe et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
1-methyl-5-propylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-7-6(8(11)12)5-9-10(7)2/h5H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGBPLNWVCOUIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
706819-84-3 |
Source


|
| Record name | 1-methyl-5-propyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol](/img/structure/B2414772.png)

![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyridine-3-sulfonamide](/img/structure/B2414775.png)

![[2-(Methylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2414777.png)

![5-chloro-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B2414780.png)

![2-[2-Aminoethyl(benzyl)amino]acetic acid;hydrochloride](/img/structure/B2414784.png)

![N-(2-fluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2414786.png)
![N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2414788.png)
![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414789.png)
